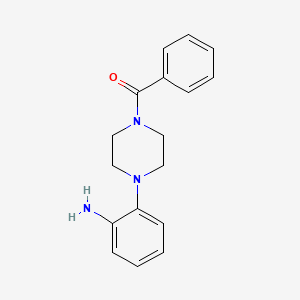

2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Benzoylpiperazin-1-yl)aniline is a chemical compound that features a piperazine ring substituted with a benzoyl group and an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Wirkmechanismus

- The primary targets of this compound are crucial enzymes involved in bacterial DNA replication: DNA gyrase and DNA topoisomerase IV .

Target of Action

Mode of Action

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzoylpiperazin-1-yl)aniline typically involves the reaction of 4-benzoylpiperazine with aniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Benzoylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzoyl group to a benzyl group.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Oxidation: Oxidized derivatives of the benzoyl group.

Reduction: Benzyl-substituted piperazine derivatives.

Substitution: Nitro or halogen-substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Benzoylpiperazin-1-yl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.

Vergleich Mit ähnlichen Verbindungen

2-(4-Phenylpiperazin-1-yl)aniline: Similar structure but with a phenyl group instead of a benzoyl group.

2-(4-Benzylpiperazin-1-yl)aniline: Similar structure but with a benzyl group instead of a benzoyl group.

2-(4-Methylpiperazin-1-yl)aniline: Similar structure but with a methyl group instead of a benzoyl group.

Uniqueness: 2-(4-Benzoylpiperazin-1-yl)aniline is unique due to the presence of the benzoyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Biologische Aktivität

2-(4-Benzoylpiperazin-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a benzoyl group and an aniline moiety, which may contribute to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.

The primary biological activity of this compound is attributed to its interaction with key enzymes involved in bacterial DNA replication, specifically:

- DNA Gyrase : An essential enzyme that introduces negative supercoils into DNA, facilitating replication and transcription.

- DNA Topoisomerase IV : Involved in separating intertwined DNA strands during replication.

These interactions suggest that the compound may exhibit antibacterial properties , making it a candidate for further exploration in drug development aimed at treating bacterial infections.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of various derivatives related to this compound. The research utilized models such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests in mice. The findings indicated that certain derivatives exhibited significant protection against seizures, suggesting potential therapeutic applications in epilepsy treatment .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with specific receptors, reinforcing the hypothesis that this compound could serve as a lead in drug design for conditions requiring modulation of receptor activity .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Phenylpiperazin-1-yl)aniline | Phenyl group instead of benzoyl | Moderate antibacterial activity |

| 2-(4-Benzylpiperazin-1-yl)aniline | Benzyl group substitution | Lower potency compared to benzoyl variant |

| 2-(4-Methylpiperazin-1-yl)aniline | Methyl group substitution | Limited biological activity |

The presence of the benzoyl group in this compound is believed to enhance its biological activity compared to its analogs.

Case Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial properties of derivatives of this compound, researchers found that certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development as antibacterial agents.

Case Study 2: Neurotoxicity Evaluation

Neurotoxicity tests were performed alongside anticonvulsant activity assessments to evaluate safety profiles. The compound demonstrated low neurotoxicity levels, indicating a favorable safety margin for potential therapeutic use in neurological disorders .

Eigenschaften

IUPAC Name |

[4-(2-aminophenyl)piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c18-15-8-4-5-9-16(15)19-10-12-20(13-11-19)17(21)14-6-2-1-3-7-14/h1-9H,10-13,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYJNHKKNIXOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.